molecular formula C41H65LiN7O17P3S B1142853 Arachidonoyl coenzyme A lithium salt CAS No. 188174-63-2

Arachidonoyl coenzyme A lithium salt

Cat. No. B1142853
CAS RN: 188174-63-2
M. Wt: 1059.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonoyl coenzyme A lithium salt (ACL) is a naturally occurring fatty acid found in the body and is used in a variety of scientific research applications. It is a precursor to a variety of biologically important compounds, including prostaglandins, thromboxanes, and leukotrienes. ACL is an important molecule in the study of lipid metabolism and cell signaling pathways, and is used in a wide range of laboratory experiments.

Scientific Research Applications

Substrate for N-acylation of Glycines

Arachidonoyl coenzyme A lithium salt is used as a substrate for the long-chain N-acylation of glycines by enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) . This process is crucial in the metabolism of fatty acids and lipids.

Substrate for Acyltransferases

This compound also serves as a substrate for acyltransferases such as lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . These enzymes play a key role in the biosynthesis of phospholipids and triglycerides.

Analog of Arachidonic Acid

Arachidonoyl CoA is used as a charged membrane-impermeant analog of arachidonic acid (AA) . This makes it a valuable tool in studies investigating the roles of AA in cellular processes.

Synthesis of Arachidonoyl Amino Acids

Arachidonoyl CoA is used in the synthesis of arachidonoyl amino acids by cytochrome c . These amino acids have potential roles in signal transduction and immune responses.

Substrate for Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

Arachidonoyl coenzyme A lithium salt may be used as a substrate for lysophosphatidylcholine acyltransferase 3 (LPCAT3) . LPCAT3 is an enzyme that plays a critical role in the metabolism of lipids.

Investigation of Inflammatory Responses and Immune Function

Researchers can utilize it to investigate the regulation of inflammatory responses, immune function, and other physiological processes at the cellular and molecular levels .

properties

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJKRDANWCBXHE-PPXCCCNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H65LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1059.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 117072603

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